(3E)-3-[(dimethylamino)methylidene]-1,3-dihydro-2H-indol-2-one
Overview
Description
(3E)-3-[(dimethylamino)methylidene]-1,3-dihydro-2H-indol-2-one: is a synthetic organic compound belonging to the indole family. This compound is characterized by the presence of a dimethylamino group attached to a methylene bridge, which is conjugated to the indole core. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex indole-based molecules. It serves as a precursor for various functionalized indoles, which are valuable in medicinal chemistry.
Biology: In biological research, (3E)-3-[(dimethylamino)methylidene]-1,3-dihydro-2H-indol-2-one is studied for its potential bioactivity. It is investigated for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. Its structural similarity to bioactive indole derivatives makes it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-[(dimethylamino)methylidene]-1,3-dihydro-2H-indol-2-one typically involves the condensation of indole-2-one with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Indole-2-one+Dimethylamine→this compound
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the indole ring, converting it to a hydroxyl group.
Substitution: The compound can participate in electrophilic substitution reactions, especially at the indole nitrogen or the methylene bridge.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under mild conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Hydroxyindole derivatives.
Substitution: Halogenated indole derivatives.
Mechanism of Action
The mechanism of action of (3E)-3-[(dimethylamino)methylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological receptors, modulating their activity. The indole core can intercalate into DNA or interact with enzymes, influencing cellular pathways. These interactions can lead to changes in gene expression, protein function, and cellular behavior.
Comparison with Similar Compounds
Indole-2-one: Shares the indole core but lacks the dimethylamino group.
3-(Dimethylamino)indole: Similar structure but without the carbonyl group.
N,N-Dimethyltryptamine (DMT): Contains a dimethylamino group attached to an indole ring but differs in the position and nature of the substituents.
Uniqueness: (3E)-3-[(dimethylamino)methylidene]-1,3-dihydro-2H-indol-2-one is unique due to the presence of both the dimethylamino group and the carbonyl group in the indole structure. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
(3E)-3-(dimethylaminomethylidene)-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13(2)7-9-8-5-3-4-6-10(8)12-11(9)14/h3-7H,1-2H3,(H,12,14)/b9-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHZRAGCCPFBLA-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C2=CC=CC=C2NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C2=CC=CC=C2NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001184601 | |
Record name | (3E)-3-[(Dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001184601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141210-64-2 | |
Record name | (3E)-3-[(Dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141210-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3E)-3-[(Dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001184601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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